N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Lipophilicity Physicochemical profiling Drug-likeness

Procuring a benzoxazolone MPO inhibitor series probe with the precise N-(2-methoxyethyl) polar-ether motif is critical-generic N-aryl analogs shift LogP by orders of magnitude and alter target engagement. This compound directly addresses that need. • Differentiated chemotype: N-(2-methoxyethyl) substituent enables H-bond/polarity-driven MPO binding-pocket exploration absent from N-aryl series. • Lead-like profile: LogP 0.38, MW 264.28, 1 HBD, 4 HBA-occupies a favorable lipophilicity window for both biochemical and cell-based MPO assays (predicted LogS ≈ -2.18). • Synthetic utility: The 2-methoxyethyl group serves as a modular handle for O-demethylation, chain extension, or bioisostere replacement while preserving the benzoxazolone-propanamide pharmacophore. Supplied as a research screening compound with full quality documentation; standard international B2B shipping applies.

Molecular Formula C13H16N2O4
Molecular Weight 264.28g/mol
CAS No. 851988-81-3
Cat. No. B370595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
CAS851988-81-3
Molecular FormulaC13H16N2O4
Molecular Weight264.28g/mol
Structural Identifiers
SMILESCOCCNC(=O)CCN1C2=CC=CC=C2OC1=O
InChIInChI=1S/C13H16N2O4/c1-18-9-7-14-12(16)6-8-15-10-4-2-3-5-11(10)19-13(15)17/h2-5H,6-9H2,1H3,(H,14,16)
InChIKeyZLWDXUSNFHUWCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Profile of CAS 851988-81-3


N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide (CAS 851988-81-3) is a synthetic benzoxazolone derivative belonging to the class of N-substituted 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamides. The compound features a benzoxazolone core linked via a propanamide spacer to an N-(2-methoxyethyl) terminal group [1]. This structural architecture places it within a family of heterocyclic amides investigated for diverse biological activities, including myeloperoxidase (MPO) inhibition, anti-inflammatory effects, and antimicrobial properties [2]. The compound is commercially available as a research screening compound (e.g., ChemBridge/Hit2Lead libraries) and as a synthetic building block, with a molecular formula of C₁₃H₁₆N₂O₄ and a molecular weight of 264.28 g/mol [1].

Compound Class
N-substituted benzoxazolone propanamide derivative
Key Substituent
N-(2-methoxyethyl) polar-ether side chain
Procurement Format
Screening compound and synthetic building block
Research Context
MPO pathway, inflammation model, antimicrobial screening studies

CAS 851988-81-3: Differentiation from Generic Analogs


Within the benzoxazolone propanamide series, even subtle N-substituent modifications produce quantifiable shifts in key physicochemical descriptors—LogP, topological polar surface area (tPSA), hydrogen-bond acceptor/donor counts, and molecular weight—that directly influence membrane permeability, solubility, and target engagement . The N-(2-methoxyethyl) group in CAS 851988-81-3 introduces a flexible, polar ether side chain absent in the unsubstituted parent compound (CAS 19178-55-3) and in simple aryl or benzyl N-substituted analogs [1]. In the closely related benzoxazolone MPO inhibitor series, N-phenyl substituent variation alone altered inhibitory activity by orders of magnitude, demonstrating that the N-substituent is a critical determinant of pharmacodynamic potency [2]. Generic substitution without matching this specific N-(2-methoxyethyl) motif therefore risks losing the particular physicochemical balance and target-interaction profile for which this compound is procured.

N‑Substituent identity
N-(2-methoxyethyl) polar‑ether
Unsubstituted parent, N‑aryl analogs lack this motif; MPO potency may shift
H‑bond donor capacity
Secondary amide (HBD = 1)
Bis‑substituted analog (CAS 851988‑71‑1) is a tertiary amide (HBD = 0); target engagement profile differs
Physicochemical balance
Moderate LogP, single HBD, 4 HBA
Higher lipophilicity or reduced H‑bonding analogs alter permeability/solubility; screening results may not transfer

CAS 851988-81-3: Quantitative Differentiation vs. Analogs


LogP and Lipophilicity vs. Unsubstituted Parent

The N-(2-methoxyethyl) substitution increases the computed octanol-water partition coefficient (LogP) relative to the unsubstituted parent compound 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide (CAS 19178-55-3). Specifically, CAS 851988-81-3 exhibits a LogP of 0.38 [1], whereas the parent compound lacking the N-(2-methoxyethyl) group shows a LogP of 0.22 . This +0.16 log-unit increase indicates enhanced lipophilicity that can improve passive membrane permeability while retaining aqueous solubility characteristics conferred by the ether oxygen.

LogP Comparison
Computed property
ΔLogP +0.16 (0.38 vs 0.22)
Supports differentiated permeability context
Computed LogP; validation in assay required
Lipophilicity Physicochemical profiling Drug-likeness Benzoxazolone

H-Bond Acceptor Capacity and MW vs. Parent

CAS 851988-81-3 incorporates an additional ether oxygen in the N-(2-methoxyethyl) side chain, increasing the hydrogen-bond acceptor (HBA) count to 4 compared to 3 for the parent compound 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide [1]. The N-(2-methoxyethyl) group further contributes to a molecular weight increase of 58.28 g/mol (target: 264.28 g/mol; parent: 206 g/mol). This HBA expansion provides an additional polar contact point for target binding while the moderate molecular weight gain remains within acceptable limits for lead-like chemical space.

HBA & MW Shift
Structural analysis
HBA 4 vs 3; MW +58.28 g/mol
Additional polar contact for target binding
Atom enumeration; property context review
Hydrogen bonding Molecular recognition Permeability Benzoxazolone

N-Substituent Modulation of MPO Inhibition

In a systematically studied series of twenty ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide derivatives, variation of the N-phenyl substituent alone produced wide-ranging effects on in vitro leukocyte MPO chlorinating activity, with the most active compounds bearing 2-methyl and 4-nitro substituents [1]. While CAS 851988-81-3 was not directly tested in this study, the SAR demonstrates that the N-substituent is a primary driver of MPO inhibitory potency within the benzoxazolone propanamide scaffold. The N-(2-methoxyethyl) group represents a distinct chemotype—polar, flexible, and ether-containing—relative to the aryl substituents explored, suggesting a differentiated MPO inhibition profile requiring empirical validation.

MPO Inhibition SAR
Class-level inference
N‑substituent drives potency rank order
Unexplored polar-ether chemotype; empirical validation needed
No direct IC₅₀ data in public domain
Myeloperoxidase inhibition Structure-activity relationship Inflammation Benzoxazolone

Differentiation from Bis(2-methoxyethyl) Analog

CAS 851988-81-3 (mono-N-(2-methoxyethyl) derivative) is distinguished from its bis-substituted analog N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide (CAS 851988-71-1) . The bis-substituted analog contains two methoxyethyl groups on the amide nitrogen (tertiary amide), whereas CAS 851988-81-3 retains a secondary amide NH capable of acting as a hydrogen-bond donor (HBD). This HBD capacity (estimated HBD = 1) is absent in the bis-substituted analog, fundamentally altering the compound's molecular recognition capabilities, solubility, and metabolic stability profile [1].

H‑Bond Donor
Supporting evidence
HBD = 1 (secondary amide) vs 0 (tertiary amide)
Enables target engagement via amide NH
Differentiates from bis‑substituted analog CAS 851988‑71‑1
Chemical procurement Screening libraries Building block Benzoxazolone

Research and Industrial Applications for CAS 851988-81-3


MPO Inhibitor Screening and SAR Expansion

Given the established role of benzoxazolone propanamide derivatives as MPO inhibitors , CAS 851988-81-3 serves as a structurally differentiated probe for expanding the SAR landscape of this scaffold. Its N-(2-methoxyethyl) substituent represents a polar-ether chemotype absent from the extensively studied N-aryl series, enabling exploration of MPO binding-pocket interactions mediated by hydrogen bonding and polarity rather than aromatic stacking. The compound's LogP of 0.38 and single H-bond donor (amide NH) position it favorably for both biochemical and cell-based MPO assays [1].

Physicochemical Property-Guided Hit-to-Lead Optimization

With a LogP of 0.38, molecular weight of 264.28 g/mol, and HBA count of 4, CAS 851988-81-3 occupies a favorable region of lead-like chemical space . Its N-(2-methoxyethyl) group provides a modular synthetic handle for further derivatization (e.g., O-demethylation, chain extension, or replacement with bioisosteres) while maintaining the core benzoxazolone-propanamide pharmacophore. Procurement for medicinal chemistry campaigns is warranted when the goal is to balance lipophilicity and polarity without resorting to high-molecular-weight or excessively lipophilic analogs [1].

Benzoxazolone Scaffold-Based Biochemical Probe Development

The benzoxazolone core of CAS 851988-81-3 is a recognized pharmacophore in multiple therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer research . The specific N-(2-methoxyethyl) substitution pattern provides a differentiated tool compound for investigating target engagement mechanisms that depend on both hydrogen-bond donation (amide NH) and acceptance (ether oxygen and carbonyl groups). This compound is appropriate for use as a reference standard or starting point in fragment-based or scaffold-hopping drug discovery programs [1].

Defined Physicochemical Properties for Chemical Biology

Researchers requiring a benzoxazolone derivative with moderate lipophilicity (LogP 0.38), a single hydrogen-bond donor, and adequate aqueous solubility (predicted LogS ≈ -2.18 based on parent scaffold data ) will find CAS 851988-81-3 suitable for cellular permeability assays and target engagement studies. Its physicochemical profile is differentiated from both the more hydrophilic unsubstituted parent (LogP 0.22) and highly lipophilic N-aryl analogs (e.g., N-(2,4-dimethylphenyl) derivative with estimated LogP > 3.0), allowing scientists to select the optimal lipophilicity window for their specific biological system [1].

Application
Selection Property
Validation Focus
MPO inhibitor SAR expansion
Polar-ether N-(2-methoxyethyl) chemotype
MPO binding pocket H‑bond interaction profiling
Hit-to-lead optimization
Favorable lead-like physicochemical balance
Balanced lipophilicity and polarity without excessive molecular weight
Biochemical probe development
Hydrogen-bond donor/acceptor capacity
Target engagement via amide NH and ether oxygen
Chemical biology permeability studies
Moderate lipophilicity and single H‑bond donor
Cellular permeability and target-engagement assay context
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